methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate
Description
Methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-oxazole core. Key structural attributes include:
- Stereochemistry: The (3aR,5R,6R,6aR) configuration defines a rigid, three-dimensional framework critical for interactions in synthetic or biological contexts.
- Substituents: A bromine atom at position 6 and a methyl ester at position 5, both influencing electronic and steric properties.
Properties
Molecular Formula |
C8H10BrNO4 |
|---|---|
Molecular Weight |
264.07 g/mol |
IUPAC Name |
methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazole-5-carboxylate |
InChI |
InChI=1S/C8H10BrNO4/c1-13-7(11)3-2-4-6(5(3)9)14-8(12)10-4/h3-6H,2H2,1H3,(H,10,12)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
LJSQJYRZBVEIJZ-SLPGGIOYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]2[C@H]([C@@H]1Br)OC(=O)N2 |
Canonical SMILES |
COC(=O)C1CC2C(C1Br)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate typically involves multiple steps. One common approach is to start with a suitable cyclopentane derivative, which undergoes bromination to introduce the bromine atom. This is followed by the formation of the oxazole ring through cyclization reactions. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the oxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Cyclopenta-Oxazole Cores
Compound A : (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde (CAS: 39746-01-5)
- Key Differences :
- Replaces oxazole with a furan ring.
- Substitutes methyl ester with a benzoyloxy group and adds an aldehyde.
- Implications: The furan’s lower aromaticity compared to oxazole reduces stability toward electrophilic attacks.
Compound B: (3aR,4R,5R,6R,6aS)-6-(Hydroxymethyl)-2-(methylideneamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol
- Key Differences: Retains the oxazole ring but replaces bromine with hydroxymethyl and methylideneamino groups. Additional hydroxyl groups increase hydrogen-bonding capacity.
- Implications: Hydroxyl groups enhance aqueous solubility, contrasting with the bromine’s hydrophobic influence in the target compound.
Halogenated Heterocyclic Esters
Compound C : Methyl 5-bromo-6-chloropyridine-3-carboxylate
- Key Differences :
- Pyridine ring instead of cyclopenta-oxazole.
- Dual halogenation (Br, Cl) at adjacent positions.
- Chlorine’s electronegativity may amplify electron-withdrawing effects, altering ester hydrolysis kinetics.
Cyclohexenone Derivatives with Ester Groups
Compound D : 4R,5R,6S-Trihydroxy-2-hydroxymethyl-2-cyclohexen-1-one 6-O-(2-hydroxy-6-methylbenzoate)
- Key Differences: Cyclohexenone backbone with multiple hydroxyl and benzoate groups.
- Implications: High polarity due to hydroxyls increases solubility in polar solvents (e.g., DMSO or methanol), unlike the target’s bromine-dominated hydrophobicity. Benzoate esters are more prone to enzymatic hydrolysis than methyl esters, suggesting divergent metabolic pathways.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Rigidity : The target’s (3aR,5R,6R,6aR) configuration likely restricts conformational flexibility, a trait shared with Compound B . This rigidity can enhance binding specificity in enzyme inhibition.
- Halogen Effects : Bromine in the target compound may enhance electrophilic reactivity compared to chlorine in Compound C, as seen in halogen-dependent Suzuki coupling efficiencies .
- Ester Stability : Methyl esters (target, Compound C) generally exhibit slower hydrolysis than benzoyloxy (Compound A) or benzoate (Compound D) esters, impacting drug delivery or material longevity .
Biological Activity
Methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate (CAS No. 352226-71-2) is a compound with potential biological significance. This article reviews its biological activity based on available literature and research findings.
Chemical Structure
The compound features a complex bicyclic structure with a bromine substituent and an oxazole ring. The molecular formula is represented as:
Biological Activity Overview
Research into the biological activity of this compound has revealed various potential pharmacological effects. Below are key findings from different studies:
1. Anticancer Properties
Recent studies have explored the compound's anticancer effects. A notable study indicated that derivatives of oxazole compounds exhibit significant inhibitory activity against cancer cell lines. Specifically, methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo derivatives showed promising results in inhibiting cell proliferation in neuroblastoma cells with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its effects appears to involve modulation of sphingolipid metabolism. Acid ceramidase (AC), an enzyme implicated in cancer progression and other diseases, was targeted by similar oxazole derivatives. The inhibition of AC may lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells .
3. Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest that the compound has a favorable profile for oral administration with reasonable bioavailability. Studies conducted on related compounds indicate a plasma half-life conducive to therapeutic use .
Case Studies
Several case studies have documented the effects of related compounds derived from the oxazole framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
